Ciprofloxacin

Description

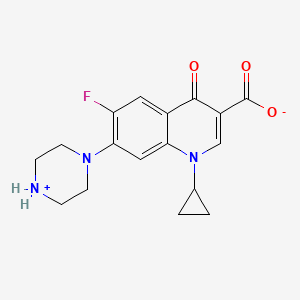

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSWGUAQZAJSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022824 | |

| Record name | Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ciprofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1mg/mL, Water Solubility: approx 36 mg/ml @ 25 °C /Ciprofloxacin hydrochloride/, Soluble in dilute (0.1N) hydrochloric acid; practically insoluble in ethanol, In water, 30,000 mg/L at 20 °C, 1.35e+00 g/L | |

| Record name | Ciprofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIPROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ciprofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Faint to light yellow crystalline powder | |

CAS No. |

85721-33-1 | |

| Record name | Ciprofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85721-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ciprofloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E8K9I0O4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIPROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ciprofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255-257 °C, 225-257 °C, decomposes, 255 - 257 °C | |

| Record name | Ciprofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIPROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ciprofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ciprofloxacin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro activity of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, against clinically relevant gram-negative bacteria. It covers the core mechanism of action, quantitative susceptibility data, prevalent resistance mechanisms, and standardized protocols for activity assessment.

Introduction

Ciprofloxacin, a second-generation fluoroquinolone, has been a cornerstone in treating a wide array of bacterial infections since its introduction.[1][2] Its potent bactericidal activity, particularly against gram-negative pathogens, has made it a vital therapeutic agent.[3] This document serves as a technical resource, consolidating key data and methodologies relevant to understanding and evaluating the efficacy of ciprofloxacin.

Mechanism of Action

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential type II topoisomerase enzymes within the bacterial cell: DNA gyrase (composed of GyrA and GyrB subunits) and Topoisomerase IV (composed of ParC and ParE subunits).[4] In most gram-negative bacteria, DNA gyrase is the primary target.[5][6]

The process unfolds as follows:

-

Cellular Entry: Ciprofloxacin enters the gram-negative bacterial cell, passing through the outer membrane via porin channels to reach the periplasmic space and subsequently the cytoplasm.[5]

-

Enzyme Inhibition: It binds to the enzyme-DNA complex, specifically stabilizing the transient double-strand breaks created by the enzymes during DNA replication, recombination, and repair.[6][7] This interaction is mediated by a water-metal ion bridge between the drug and specific amino acid residues in the enzyme's quinolone resistance-determining region (QRDR).[8]

-

Blockade of DNA Ligation: By stabilizing this cleaved complex, ciprofloxacin prevents the re-ligation of the DNA strands.[5]

-

Induction of Cell Death: The accumulation of these stalled complexes acts as a roadblock for DNA replication forks, leading to the generation of lethal double-strand DNA breaks and ultimately triggering cell death.[6]

Quantitative Spectrum of Activity

Ciprofloxacin generally demonstrates high potency against a wide range of gram-negative bacteria, including Enterobacteriaceae, Pseudomonas aeruginosa, Haemophilus influenzae, and Neisseria species.[9] However, rising resistance has compromised its utility against certain pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of a drug's in-vitro activity, with MIC₅₀ and MIC₉₀ values representing the concentrations required to inhibit 50% and 90% of isolates, respectively.

Table 1: Ciprofloxacin MIC₅₀ and MIC₉₀ Data for Key Gram-Negative Pathogens Note: Susceptibility patterns can vary significantly by geographic location and time period. Data presented are from various sources for illustrative purposes.

| Bacterial Species | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Geographic Region / Year | Source |

| Escherichia coli | 0.023 | >2 | Global (Bloodstream) / 2017-2018 | [10] |

| Klebsiella pneumoniae | 0.25 | >8 | China (Bloodstream) / 2019-2020 | [11] |

| Pseudomonas aeruginosa | 0.25 | >8 | China (Bloodstream) / 2019-2020 | [11] |

| Pseudomonas aeruginosa | 0.25 | 0.81 (CI₉₅) | USA (Nosocomial) / 1984-1986 | [9] |

| Serratia marcescens | 0.06 | 0.23 (CI₉₅) | USA (Nosocomial) / 1984-1986 | [9] |

| Enterobacter cloacae | 0.06 | >8 | China (Bloodstream) / 2019-2020 | [11] |

| Acinetobacter baumannii | 2 | >8 | China (Bloodstream) / 2019-2020 | [11] |

Table 2: Ciprofloxacin Resistance Rates in Gram-Negative Isolates

| Bacterial Species | Resistance Rate (%) | Specimen/Infection Type | Geographic Region / Year | Source |

| Escherichia coli | 27.0% | Various | Pakistan / ~2013 | [4] |

| Klebsiella pneumoniae | 72.2% | Various | Pakistan / ~2013 | [4] |

| Pseudomonas aeruginosa | 44.4% | Various | Pakistan / ~2013 | [4] |

| Pseudomonas aeruginosa | 24.0% | Various | Europe / ~2002 | [8] |

| Gram-Negative Bacilli | 19.0% | Urinary Tract Infections | Saudi Arabia / 2006 | [12] |

Mechanisms of Resistance

The emergence and spread of ciprofloxacin resistance are significant clinical concerns. The primary mechanisms employed by gram-negative bacteria to evade the action of ciprofloxacin are:

-

Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common cause of high-level resistance. These mutations reduce the binding affinity of ciprofloxacin to the DNA gyrase and topoisomerase IV-DNA complexes, rendering the drug less effective.[4][9]

-

Active Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps, particularly those from the Resistance-Nodulation-Division (RND) family like AcrAB-TolC in E. coli and MexAB-OprM in P. aeruginosa, actively transport ciprofloxacin out of the cell.[9][13] This prevents the drug from reaching a sufficient intracellular concentration to inhibit its targets.

-

Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes on mobile genetic elements (plasmids) contributes to low-level resistance and facilitates the spread of resistance. Key PMQR mechanisms include:

Experimental Protocols: MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is fundamental to assessing antimicrobial susceptibility. The reference method is broth microdilution, as detailed by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16]

Broth Microdilution Protocol (CLSI M07 Guideline Summary)

This protocol outlines the essential steps for determining the MIC of ciprofloxacin against aerobic gram-negative bacteria.

-

Antimicrobial Preparation:

-

Prepare a stock solution of ciprofloxacin powder of known potency.

-

Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations in a 96-well microtiter plate. Each well will contain 50-100 µL of the diluted antimicrobial.

-

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

-

Suspend the colonies in a sterile broth or saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[2]

-

Make a final dilution of this adjusted suspension into the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Dispense the standardized inoculum into each well of the microtiter plate containing the antimicrobial dilutions.

-

Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

-

Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[17]

-

-

Result Interpretation:

-

Following incubation, examine the plates for visible bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of ciprofloxacin that completely inhibits visible growth of the organism.

-

Conclusion

Ciprofloxacin remains a potent antimicrobial agent against a broad spectrum of gram-negative bacteria by effectively targeting bacterial DNA synthesis. However, its clinical efficacy is increasingly threatened by the evolution and dissemination of resistance mechanisms, primarily target-site mutations and efflux pump overexpression. A thorough understanding of its mechanism, coupled with standardized susceptibility testing and ongoing surveillance, is critical for preserving the utility of this important antibiotic in clinical practice and for guiding future drug development efforts.

References

- 1. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 2. nicd.ac.za [nicd.ac.za]

- 3. journals.asm.org [journals.asm.org]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. A Roadblock-and-Kill Mechanism of Action Model for the DNA-Targeting Antibiotic Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Antimicrobial Susceptibility Trends Among Gram-Negative Bacilli Causing Bloodstream Infections: Results from the China Antimicrobial Resistance Surveillance Trial (CARST) Program, 2011–2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dokumen.pub [dokumen.pub]

- 13. Clinical Status of Efflux Resistance Mechanisms in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Contribution of target alteration, protection and efflux pump in achieving high ciprofloxacin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. EUCAST: Bacteria [eucast.org]

- 17. researchgate.net [researchgate.net]

Ciprofloxacin Uptake and Efflux Mechanisms in Bacteria: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms governing the uptake and efflux of ciprofloxacin in bacteria. Understanding these processes is critical for overcoming antibiotic resistance and developing novel therapeutic strategies. This document details the pathways of drug entry, the families of efflux pumps responsible for its extrusion, the regulatory networks controlling these systems, and the experimental protocols used for their investigation.

Core Mechanisms of Ciprofloxacin Transport

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, must penetrate the bacterial cell envelope and accumulate at sufficient intracellular concentrations to inhibit its targets: DNA gyrase and topoisomerase IV.[1][2] Bacterial resistance to ciprofloxacin often involves a two-pronged approach: reducing its uptake and increasing its active removal from the cell.

Ciprofloxacin Uptake: Penetrating the Bacterial Defenses

The entry of ciprofloxacin into bacterial cells is primarily a passive process, dictated by the physicochemical properties of the drug and the structure of the bacterial cell envelope.

-

Gram-Negative Bacteria : The outer membrane of Gram-negative bacteria presents a formidable barrier. Ciprofloxacin, being a hydrophilic molecule, traverses this barrier predominantly through water-filled protein channels known as porins .[3][4] The expression levels and specific types of porins, such as OmpF and OmpC in E. coli, significantly influence the rate of drug influx.[5] Downregulation or mutation of these porin channels can reduce ciprofloxacin uptake, contributing to resistance.[4][6]

-

Gram-Positive Bacteria : Lacking an outer membrane, Gram-positive bacteria are generally more permeable to ciprofloxacin. The drug diffuses across the thick peptidoglycan layer and the cytoplasmic membrane to reach its intracellular targets.[3]

The primary uptake mechanisms include:

-

Pore Diffusion : Movement through porin channels in Gram-negative bacteria.[7]

-

Passive Diffusion : Direct passage across the lipid bilayer, which is less significant for hydrophilic quinolones.[1]

-

Electrostatic Interactions : Attraction or repulsion between the charged drug molecule and the bacterial surface.[7]

Ciprofloxacin Efflux: The Bacterial Pump-Out Mechanism

Active efflux is a major mechanism of antibiotic resistance where bacteria use transport proteins, known as efflux pumps, to expel toxic compounds like ciprofloxacin from the cell.[2][8] Overexpression of these pumps decreases the intracellular drug concentration, allowing bacteria to survive at higher antibiotic concentrations.[9] These pumps are categorized into several superfamilies based on their structure and energy source.

-

Resistance-Nodulation-Division (RND) Superfamily : Prevalent in Gram-negative bacteria, these are complex, tripartite systems that span the entire cell envelope (e.g., AcrAB-TolC in E. coli, MexAB-OprM in P. aeruginosa). They utilize the proton motive force for energy.[8][10]

-

Major Facilitator Superfamily (MFS) : Found in both Gram-positive and Gram-negative bacteria (e.g., NorA in S. aureus, Lde in L. monocytogenes), these pumps also function as proton-drug antiporters.[11][12]

-

ATP-Binding Cassette (ABC) Superfamily : These transporters use the energy from ATP hydrolysis to drive the efflux of substrates.[13]

-

Small Multidrug Resistance (SMR) Superfamily : These are small membrane proteins that typically function as proton-drug antiporters.[13]

-

Multidrug and Toxic Compound Extrusion (MATE) Family : These pumps utilize either a proton or sodium ion gradient to expel a wide range of cationic drugs and compounds, including fluoroquinolones.[10][12]

Regulation of Efflux Pump Expression

The expression of efflux pumps is tightly controlled by complex regulatory networks. Bacteria can increase the production of these pumps in response to environmental stress, including the presence of antibiotics. This regulation is often mediated by transcriptional regulators that can be activated or derepressed by the antibiotic itself or by cellular stress signals.

For example, the expression of the AcrAB-TolC pump in E. coli is controlled by a global regulator, MarA, and a local repressor, AcrR. The presence of certain compounds can lead to the upregulation of MarA, which in turn activates the transcription of the acrAB genes, leading to increased efflux activity.

Quantitative Data Summary

The interplay between uptake and efflux determines the Minimum Inhibitory Concentration (MIC) of ciprofloxacin. Overexpression of efflux pumps or decreased porin expression leads to higher MIC values. The effect of efflux can be quantified by measuring the MIC in the presence and absence of an Efflux Pump Inhibitor (EPI).

Table 1: Example MIC Values of Klebsiella pneumoniae Strains Data derived from studies on induced ciprofloxacin resistance.[8]

| Strain ID | Ciprofloxacin MIC (µg/mL) | Ciprofloxacin MIC with EPI (CCCP) (µg/mL) | Fold Reduction in MIC | Interpretation |

| Kp_07001 (Parental) | 0.25 | 0.25 | 1 | Basal efflux activity |

| Kp_07001 (Induced) | 64 | 16 | 4 | Efflux pump over-activity |

| Kp_07008 (Parental) | 0.125 | 0.125 | 1 | Basal efflux activity |

| Kp_07008 (Induced) | 32 | 8 | 4 | Efflux pump over-activity |

| Kp_07030 (Parental) | 0.5 | 0.25 | 2 | Moderate efflux activity |

| Kp_07030 (Induced) | 128 | 128 | 1 | Other resistance mechanism |

Note: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) is a chemical that disrupts the proton motive force, thereby inhibiting RND, MFS, SMR, and MATE family pumps.[13]

Table 2: Relative Gene Expression of Efflux Pump lde in Listeria monocytogenes Data adapted from studies on ciprofloxacin-induced resistance.[11]

| Strain | Condition | Relative Expression of lde (Fold Change vs. Parental) |

| HL06 (Parental) | No Ciprofloxacin | 1.0 |

| HL06CIP1 (Induced) | No Ciprofloxacin | 3.2 |

| HL06CIP2 (Induced) | No Ciprofloxacin | 4.5 |

| HL06CIP4 (Induced) | No Ciprofloxacin | 8.1 |

| HL06CIP4 (Induced) | With Ciprofloxacin | 15.7 |

Detailed Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol determines the minimum concentration of ciprofloxacin required to inhibit the visible growth of a bacterial strain.[14]

Materials:

-

Bacterial culture in log phase

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Ciprofloxacin stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Inoculum: Dilute the log-phase bacterial culture in MHB to achieve a standardized density of approximately 5 x 10⁵ CFU/mL.[14]

-

Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of the ciprofloxacin stock solution across the wells of the 96-well plate using MHB. The final volume in each well should be 50 µL, covering a clinically relevant concentration range (e.g., 256 µg/mL to 0.06 µg/mL).

-

Inoculate Plates: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

Determine MIC: The MIC is the lowest concentration of ciprofloxacin in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Protocol: Efflux Pump Inhibition Assay

This assay determines the contribution of efflux pumps to antibiotic resistance by comparing the MIC of an antibiotic in the presence and absence of an efflux pump inhibitor (EPI).[8][11]

Materials:

-

Same materials as for MIC determination.

-

Efflux Pump Inhibitor (EPI) stock solution (e.g., Reserpine for MFS pumps, CCCP for PMF-dependent pumps).[8][11]

Procedure:

-

Determine Sub-inhibitory EPI Concentration: First, determine the MIC of the EPI alone to ensure that the concentration used in the assay does not inhibit bacterial growth on its own. A sub-inhibitory concentration (e.g., 1/4th the MIC) is used.

-

Set Up MIC Plates: Prepare two sets of 96-well plates with serial dilutions of ciprofloxacin as described in Protocol 4.1.

-

Add EPI: To one set of plates, add the sub-inhibitory concentration of the EPI to every well.

-

Inoculate and Incubate: Inoculate both sets of plates with the standardized bacterial culture and incubate as previously described.

-

Analyze Results: Determine the MIC of ciprofloxacin for both conditions. A significant reduction (≥4-fold) in the MIC in the presence of the EPI indicates that efflux is a major mechanism of resistance for that strain.[8]

Protocol: Real-Time Ciprofloxacin Uptake Assay

This method measures the accumulation of ciprofloxacin inside bacterial cells by leveraging its intrinsic fluorescence.

Materials:

-

Bacterial culture in log phase

-

Phosphate-buffered saline (PBS)

-

Ciprofloxacin solution

-

Glucose

-

Efflux Pump Inhibitor (optional)

-

Fluorometer with temperature control

Procedure:

-

Prepare Cells: Harvest log-phase bacteria by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD₆₀₀ of ~0.5.

-

Equilibrate: Transfer the cell suspension to a quartz cuvette and equilibrate at 37°C in the fluorometer.

-

Initiate Uptake: Add ciprofloxacin to the cuvette to a final concentration (e.g., 10 µg/mL) and immediately begin recording fluorescence (Excitation: ~278 nm, Emission: ~450 nm). The fluorescence will decrease as the drug enters the cells and its environment becomes less polar.

-

Energize Cells (for Efflux): After the uptake reaches a steady state, add glucose (e.g., 0.4% final concentration) to energize the cells and activate energy-dependent efflux pumps. An increase in fluorescence indicates the efflux of ciprofloxacin back into the medium.

-

Inhibit Efflux (Optional): To confirm the role of pumps, the experiment can be repeated with cells pre-incubated with an EPI. In this case, the fluorescence increase after glucose addition should be significantly reduced.

-

Data Analysis: Plot fluorescence intensity over time. The rate of fluorescence decrease corresponds to uptake, and the rate of increase after energizing corresponds to efflux.

References

- 1. What is the mechanism of Ciprofloxacin Lactate? [synapse.patsnap.com]

- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adaptive and Mutational Resistance: Role of Porins and Efflux Pumps in Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Influence of induced ciprofloxacin resistance on efflux pump activity of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Low Ciprofloxacin Concentrations Select Multidrug-Resistant Mutants Overproducing Efflux Pumps in Clinical Isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Role of Efflux Pumps in the in vitro Development of Ciprofloxacin Resistance in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bacterial Multidrug Efflux Pumps at the Frontline of Antimicrobial Resistance: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Ciprofloxacin: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the fluoroquinolone antibiotic ciprofloxacin, with a focus on its molecular properties, mechanism of action, and relevant experimental protocols for research and development professionals.

Chemical and Physical Properties

Ciprofloxacin is a synthetic broad-spectrum antimicrobial agent.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₈FN₃O₃ | [2] |

| Molecular Weight | 331.34 g/mol | [2] |

| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid | [3] |

| Appearance | Faintly yellowish to light yellow crystalline substance | [1][3] |

| CAS Number | 85721-33-1 | [4] |

| Melting Point | 253-255°C | [4] |

Ciprofloxacin is also available as a monohydrochloride monohydrate salt (C₁₇H₁₈FN₃O₃HCl•H₂O), which has a molecular weight of 385.8 g/mol .[1][3]

Mechanism of Action

Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

-

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. The enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress and allow for replication and transcription. Ciprofloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks.

-

Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating (separating) interlinked daughter DNA molecules following replication. By inhibiting topoisomerase IV, ciprofloxacin prevents the segregation of replicated chromosomes into daughter cells, thereby halting cell division.

The accumulation of DNA breaks and the inability to complete cell division ultimately lead to bacterial cell death.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining the MIC of ciprofloxacin is broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of Ciprofloxacin Stock Solution: Prepare a stock solution of ciprofloxacin (e.g., 1600 µg/mL) by dissolving the powder in a suitable solvent, such as 0.1 N HCl.[6] Sterilize the solution by filtration through a 0.22 µm filter.

-

Bacterial Inoculum Preparation:

-

Subculture the bacterial isolate onto a suitable agar plate (e.g., Blood Agar or Nutrient Agar) and incubate for 18-24 hours at 37°C.[6]

-

Prepare a direct saline suspension of isolated colonies. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

-

-

Broth Microdilution Assay:

-

Use a 96-well microtiter plate. Add 100 µL of cation-adjusted Mueller-Hinton Broth (MHB) to each well.

-

Create a two-fold serial dilution of the ciprofloxacin stock solution in the microtiter plate. For example, add 100 µL of the stock solution to the first well, mix, and then transfer 100 µL to the second well, continuing this process across the plate to create a range of concentrations.

-

Add 10 µL of the prepared bacterial inoculum to each well.

-

Include a positive control well (MHB + inoculum, no drug) and a negative control well (MHB only).

-

-

Incubation and Interpretation:

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of ciprofloxacin at which there is no visible turbidity (bacterial growth).

-

Quantification of Ciprofloxacin in Plasma by HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for quantifying ciprofloxacin concentrations in biological matrices like plasma, which is essential for pharmacokinetic studies.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 200 µL aliquot of a plasma sample in a microcentrifuge tube, add an internal standard (IS), such as sarafloxacin or norfloxacin, to account for extraction variability.[5][7]

-

Add a protein precipitating agent, such as acetonitrile (e.g., 2 mL), to the plasma sample.[7]

-

Vortex the mixture vigorously (e.g., for 2 minutes) to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[7]

-

Carefully collect the supernatant for analysis.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or fluorescence detector. Fluorescence detection (e.g., excitation at 280 nm, emission at 446 nm) offers higher sensitivity for ciprofloxacin.[5]

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[8]

-

Mobile Phase: A typical mobile phase is a mixture of an acidic aqueous buffer (e.g., 0.025 M sodium phosphate, pH 3.0) and an organic solvent like acetonitrile (e.g., in an 85:15 v/v ratio).[8]

-

Flow Rate: A flow rate of 1.0 mL/min is often used.[8]

-

Injection Volume: Inject a defined volume of the prepared supernatant (e.g., 100 µL) into the HPLC system.[8]

-

-

Data Analysis:

-

Create a calibration curve by spiking blank plasma with known concentrations of ciprofloxacin and processing them alongside the unknown samples.

-

Quantify ciprofloxacin in the test samples by comparing the peak area ratio of ciprofloxacin to the internal standard against the calibration curve.

-

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]

- 3. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 4. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatographic determination of ciprofloxacin in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. actascientific.com [actascientific.com]

- 7. Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Core Mechanism of Ciprofloxacin's Action on Bacterial Topoisomerase IV: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciprofloxacin, a second-generation fluoroquinolone antibiotic, exerts its potent bactericidal effects by targeting essential bacterial enzymes, including topoisomerase IV.[1][2][3] This technical guide provides a comprehensive examination of the molecular interactions between ciprofloxacin and bacterial topoisomerase IV. It delves into the mechanism of action, presents quantitative data on enzyme inhibition and DNA cleavage, details relevant experimental protocols, and provides visual representations of the key pathways and processes. This document is intended to serve as a detailed resource for researchers and professionals involved in antibiotic research and drug development.

Introduction to Ciprofloxacin and Bacterial Topoisomerase IV

Ciprofloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[3] Its primary mode of action involves the inhibition of two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3][4] While DNA gyrase is the primary target in many Gram-negative bacteria, topoisomerase IV is often the principal target in Gram-positive bacteria.[4][5]

Bacterial topoisomerase IV is a heterotetrameric enzyme composed of two ParC and two ParE subunits (encoded by the parC and parE genes, respectively).[4] This enzyme plays a crucial role in the decatenation of daughter chromosomes following DNA replication, a vital step for proper cell division.[3] By inhibiting topoisomerase IV, ciprofloxacin disrupts this process, leading to an accumulation of DNA breaks and ultimately, bacterial cell death.[3][4]

Mechanism of Action: Ciprofloxacin and the Topoisomerase IV-DNA Complex

Ciprofloxacin's inhibitory action is not directed at the free enzyme but rather at the transient enzyme-DNA complex. The drug intercalates into the cleaved DNA and interacts with both the DNA and the ParC subunits of topoisomerase IV.[4] This interaction stabilizes the "cleavage complex," a state where the DNA is cleaved, but the subsequent re-ligation step is prevented.[3][6] This stabilization is mediated in part by a water-metal ion bridge involving a magnesium ion.[6][7] The trapped cleavage complex acts as a physical barrier to the progression of replication forks, leading to double-stranded DNA breaks and the initiation of the SOS response, culminating in cell death.[4][8]

Mutations within the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes can alter the enzyme's structure, reducing its affinity for fluoroquinolones and leading to antibiotic resistance.[2][4][9][10][11][12][13]

Figure 1: Ciprofloxacin's inhibitory action on bacterial topoisomerase IV.

Quantitative Data: Ciprofloxacin's Efficacy

The inhibitory activity of ciprofloxacin against topoisomerase IV can be quantified through various in vitro assays. The 50% inhibitory concentration (IC50) and the concentration required to induce 50% DNA cleavage (CC50) are key parameters.

| Bacterial Species | Enzyme | Assay | Ciprofloxacin IC50 (µM) | Ciprofloxacin CC50 (µM) | Reference |

| Neisseria gonorrhoeae | Topoisomerase IV (WT) | Decatenation | 13.7 | - | [6] |

| Neisseria gonorrhoeae | Topoisomerase IV (WT) | DNA Cleavage | - | 7.4 | [6] |

| Enterococcus faecalis | Topoisomerase IV | Decatenation | 9.30 | - | [14] |

| Staphylococcus aureus | Topoisomerase IV | Decatenation | 3.0 | - | [15] |

| Staphylococcus aureus | DNA Gyrase | Supercoiling | 61.7 | - | [15] |

| Escherichia coli | DNA Gyrase | Supercoiling | 0.6 | - | [16] |

Table 1: Inhibitory and Cleavage-Inducing Concentrations of Ciprofloxacin against Bacterial Topoisomerases.

Experimental Protocols

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated DNA networks (kinetoplast DNA or kDNA) into individual minicircles. The inhibition of this activity by ciprofloxacin is then quantified.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing catenated kDNA (e.g., 0.1 µg), purified S. aureus topoisomerase IV (e.g., 2 units), and reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1 mM ATP, 50 µg/ml BSA).[15]

-

Inhibitor Addition: Add varying concentrations of ciprofloxacin to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).[15]

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Decatenated minicircles will migrate faster than the catenated kDNA.

-

Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Quantify the amount of decatenated product to determine the IC50 value.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mutations in the quinolone resistance-determining regions of gyrA and parC in Enterobacteriaceae isolates from Brazil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. journals.asm.org [journals.asm.org]

- 12. academic.oup.com [academic.oup.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. pubs.rsc.org [pubs.rsc.org]

Ciprofloxacin's Mechanism of Action in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin, a second-generation fluoroquinolone antibiotic, remains a critical therapeutic agent in the treatment of a wide array of bacterial infections, including those caused by Escherichia coli. Its potent bactericidal activity stems from a highly specific and multi-faceted mechanism of action that primarily targets bacterial DNA replication. This in-depth technical guide elucidates the core molecular interactions, the downstream cellular consequences, and the key experimental methodologies used to investigate the mode of action of ciprofloxacin in E. coli.

Core Mechanism: Inhibition of Type II Topoisomerases

The primary targets of ciprofloxacin in E. coli are two essential type II topoisomerases: DNA gyrase (a topoisomerase II) and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication, transcription, and recombination.

1. DNA Gyrase: In Gram-negative bacteria such as E. coli, DNA gyrase is the principal target of ciprofloxacin. This enzyme's primary function is to introduce negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and the relief of torsional stress arising from the movement of the replication fork. Ciprofloxacin binds to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but is unable to reseal the break. This results in the formation of a stable ciprofloxacin-gyrase-DNA ternary complex, which acts as a physical roadblock to the DNA replication machinery.

2. Topoisomerase IV: While DNA gyrase is the primary target in E. coli, ciprofloxacin also inhibits topoisomerase IV, albeit to a lesser extent in wild-type strains. The main role of topoisomerase IV is in the decatenation of daughter chromosomes following the completion of a round of DNA replication, allowing for their proper segregation into daughter cells. Inhibition of topoisomerase IV by ciprofloxacin leads to an accumulation of interlinked daughter chromosomes, ultimately preventing cell division. In strains that have developed resistance to ciprofloxacin through mutations in DNA gyrase, topoisomerase IV can become the primary target.

The formation of these stable ternary complexes is a key event, leading to the generation of double-strand DNA breaks, which are highly toxic to the bacterial cell and trigger a cascade of downstream events.

Downstream Cellular Consequences

The initial inhibition of DNA gyrase and topoisomerase IV by ciprofloxacin initiates a series of secondary cellular responses that contribute significantly to its bactericidal effect.

The SOS Response

The accumulation of double-strand DNA breaks triggers the SOS response, a global DNA damage repair system in E. coli. The SOS response is regulated by the LexA repressor and the RecA protein. In the presence of DNA damage, RecA is activated and facilitates the autocatalytic cleavage of LexA, leading to the derepression of numerous SOS genes. While the SOS response is a survival mechanism, its induction by ciprofloxacin is a double-edged sword. The activation of error-prone DNA polymerases as part of the SOS response can lead to an increased mutation rate, which may contribute to the development of antibiotic resistance. Furthermore, the SOS response can induce the expression of toxin-antitoxin modules, such as TisB, which can lead to a state of dormancy or persistence, allowing a subpopulation of bacteria to survive antibiotic treatment.

Production of Reactive Oxygen Species (ROS)

Ciprofloxacin treatment has been shown to stimulate the production of reactive oxygen species (ROS), including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), within the bacterial cell. The exact mechanism of ROS generation is still under investigation, but it is thought to be a consequence of the disruption of normal cellular metabolism and respiration following DNA damage. These highly reactive molecules can cause widespread damage to cellular components, including DNA, proteins, and lipids, further contributing to the lethal action of ciprofloxacin.

Quantitative Data on Ciprofloxacin Activity

The efficacy of ciprofloxacin against E. coli can be quantified through various parameters, including Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC₅₀) for its target enzymes.

| Parameter | E. coli Strain/Condition | Value | Reference |

| MIC | Susceptible | ≤ 1 µg/mL | |

| MIC | Intermediate | 2 µg/mL | |

| MIC | Resistant | ≥ 4 µg/mL | |

| MIC Range (Resistant Isolates) | Clinical Isolates | 4 to >128 mg/L | |

| IC₅₀ (DNA Gyrase) | Wild-type | 0.39 µM | |

| IC₅₀ (DNA Gyrase) | GyrA S91F mutant | 24.7 µM | |

| IC₅₀ (DNA Gyrase) | GyrA D95G mutant | 23.8 µM | |

| IC₅₀ (Topoisomerase IV) | Wild-type | 13.7 µM | |

| IC₅₀ (Topoisomerase IV) | ParC S80I mutant | - | - |

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay is fundamental for assessing the inhibitory effect of compounds on the supercoiling activity of DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent this supercoiling.

Detailed Methodology:

-

Reaction Mixture Preparation: On ice, prepare a master mix containing the following components per reaction:

-

5x Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA, 1 mM ATP)

-

Relaxed pBR322 DNA (substrate)

-

Nuclease-free water

-

-

Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add the desired concentrations of ciprofloxacin (or other test compounds) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.

-

Enzyme Addition: Add a predetermined amount of purified E. coli DNA gyrase to each reaction tube. The amount of enzyme should be sufficient to fully supercoil the DNA substrate in the absence of an inhibitor.

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.

-

Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are well separated.

-

Visualization and Analysis: Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the intensity of the relaxed DNA band with increasing concentrations of the inhibitor. The IC₅₀ value can be determined by quantifying the band intensities.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of a fluorescent probe to measure the generation of intracellular ROS in E. coli following ciprofloxacin treatment.

Principle: Cell-permeable fluorescent dyes, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), are non-fluorescent until they are deacetylated by cellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the amount of intracellular ROS.

Detailed Methodology:

-

Bacterial Culture: Grow E. coli to the mid-logarithmic phase in a suitable broth medium.

-

Ciprofloxacin Treatment: Expose the bacterial cells to the desired concentration of ciprofloxacin for a specific duration. Include an untreated control.

-

Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove the culture medium and excess antibiotic.

-

Probe Loading: Resuspend the washed cells in a buffer containing the fluorescent probe (e.g., 10 µM H₂DCFDA) and incubate in the dark at 37°C for 30-60 minutes to allow for probe uptake and deacetylation.

-

Washing: Centrifuge the cells to remove the excess probe and resuspend them in fresh buffer.

-

Fluorescence Measurement: Measure the fluorescence intensity of the cell suspension using a fluorometer or a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., ~485 nm excitation and ~535 nm emission for DCF).

-

Data Analysis: Normalize the fluorescence readings to the cell density (e.g., by measuring the optical density at 600 nm). Compare the fluorescence intensity of the ciprofloxacin-treated cells to that of the untreated control to determine the extent of ROS production.

SOS Response Reporter Assay

This assay utilizes a reporter gene fused to an SOS-inducible promoter to monitor the induction of the SOS response.

Principle: A promoter of a key SOS gene, such as sulA or recA, is cloned upstream of a reporter gene, typically encoding a fluorescent protein like Green Fluorescent Protein (GFP). This reporter construct is introduced into E. coli. When the SOS response is induced by DNA damage, the promoter is activated, leading to the expression of the fluorescent protein, which can be quantified.

Detailed Methodology:

-

Strain Construction: Transform E. coli with a plasmid carrying the SOS reporter construct (e.g., pSulA-GFP).

-

Bacterial Culture and Treatment: Grow the reporter strain to the mid-logarithmic phase and treat the cells with various concentrations of ciprofloxacin. Include an untreated control.

-

Incubation: Incubate the cultures for a defined period to allow for the induction of the SOS response and the expression and maturation of the fluorescent protein.

-

Fluorescence Measurement: Measure the fluorescence of the bacterial cultures using a fluorometer, fluorescence microscope, or flow cytometer.

-

Normalization and Analysis: Normalize the fluorescence signal to the cell density. An increase in fluorescence in the ciprofloxacin-treated samples compared to the control indicates the induction of the SOS response.

Visualizations

Ciprofloxacin's Core Mechanism of Action

Caption: Core mechanism of ciprofloxacin action in E. coli.

Downstream Consequences of Ciprofloxacin Action

Caption: Downstream cellular effects of ciprofloxacin.

Experimental Workflow for DNA Gyrase Inhibition Assay

Preliminary Studies on Ciprofloxacin for Novel Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprofloxacin, a second-generation fluoroquinolone antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. However, a growing body of preclinical research has unveiled a surprising range of biological activities for ciprofloxacin and its derivatives, extending far beyond its antimicrobial properties. These preliminary studies suggest a potential for repurposing ciprofloxacin for novel therapeutic applications, including oncology, anti-inflammatory therapies, and antiviral treatments. This technical guide provides a comprehensive overview of these emerging applications, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms of action.

Anticancer Activity

Recent in vitro studies have demonstrated that ciprofloxacin and its novel derivatives possess significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. The primary mechanism of its anticancer activity is attributed to the inhibition of mammalian topoisomerase I and II, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of ciprofloxacin and its derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ciprofloxacin | COLO829 (Melanoma) | 170 (48h) | [1] |

| Ciprofloxacin | MDA-MB-231 (Breast Cancer) | 140 (48h) | [2] |

| Ciprofloxacin Derivative 2 | T-24 (Bladder Cancer) | 3.88 | [3] |

| Ciprofloxacin Derivative 2 | PC-3 (Prostate Cancer) | 9.35 | [3] |

| Ciprofloxacin-Chalcone Hybrid 21 | HCT-116 (Colon Cancer) | 5.0 | [3] |

| Ciprofloxacin-Chalcone Hybrid 21 | LOX IMVI (Melanoma) | 1.3 | [3] |

| Ciprofloxacin Derivative 23 | UO-31 (Renal Cancer) | 0.72 | [3] |

| Ciprofloxacin Derivative 34 | L1210 (Murine Leukemia) | 0.20 | [3] |

Experimental Protocols

-

Cell Seeding: Plate cancer cells (e.g., COLO829) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Drug Treatment: Treat the cells with varying concentrations of ciprofloxacin (e.g., 0.01 mM to 1.0 mM) for 24, 48, and 72 hours.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 2 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the drug that causes a 50% reduction in cell viability compared to untreated controls.[1]

-

Cell Treatment: Treat cancer cells (e.g., COLO829) with different concentrations of ciprofloxacin for a specified period (e.g., 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) using appropriate software. An accumulation of cells in a specific phase indicates cell cycle arrest.[1]

-

Cell Treatment: Treat cancer cells with ciprofloxacin for the desired time.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[2]

Signaling Pathway and Experimental Workflow Visualization

Caption: Ciprofloxacin's anticancer signaling pathway.

Caption: Experimental workflow for anticancer activity assessment.

Anti-inflammatory Activity

Ciprofloxacin has demonstrated immunomodulatory effects in various in vitro and in vivo models of inflammation. Its anti-inflammatory properties are primarily linked to the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in the inflammatory response.

Quantitative Data: Cytokine Inhibition

The following table presents the effect of ciprofloxacin on the secretion of pro-inflammatory cytokines.

| Cell Type | Stimulant | Cytokine | Ciprofloxacin Concentration | Inhibition (%) | Reference |

| Primary Microglia | LPS | IL-1β | 500 µg/mL | Significant | [4][5] |

| Primary Microglia | LPS | TNF-α | 500 µg/mL | Significant | [4][5] |

| Human Sinonasal Epithelial Cells | P. aeruginosa LPS | IL-8 | 2.4 µg/mL (with Azithromycin) | Significant Reduction | [6] |

Experimental Protocols

-

Cell Culture and Stimulation: Culture primary microglia or other relevant cell types and stimulate with lipopolysaccharide (LPS) (e.g., 100 ng/mL) in the presence or absence of ciprofloxacin (e.g., 500 µg/mL) for a specified time.[4][5]

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-8) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in ciprofloxacin-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

-

Cell Culture and Treatment: Seed cells on coverslips and treat with LPS and ciprofloxacin as described above.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently labeled secondary antibody.

-

Microscopy: Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope. In unstimulated cells, NF-κB is predominantly in the cytoplasm. Upon activation, it translocates to the nucleus.

-

Data Analysis: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A decrease in nuclear fluorescence in ciprofloxacin-treated cells indicates inhibition of NF-κB activation.[7]

Signaling Pathway Visualization

Caption: Ciprofloxacin's anti-inflammatory signaling pathway.

Antiviral Activity

Preliminary studies have indicated that ciprofloxacin may possess antiviral activity, particularly against the BK polyomavirus (BKV), a significant pathogen in immunocompromised individuals, such as transplant recipients. The proposed mechanism involves the inhibition of the BKV large T antigen (TAg) helicase activity, which is crucial for viral DNA replication.

Quantitative Data: In Vitro BKV Replication Inhibition

The following table shows the effect of ciprofloxacin on BKV replication in vitro.

| Cell Line | Ciprofloxacin Concentration (µg/mL) | Reduction in BKV Replication | Reference |

| Vero Cells | 125 | 1.8 - 3 log reduction | [8] |

| Vero Cells | 62.5 | 1.3 - 2 log reduction | [8] |

| Vero Cells | 31.25 | 0 - 0.8 log reduction | [8] |

| HEL Cells | 125 | Inhibition of 2 out of 7 clinical isolates | [9] |

| HEL Cells | 250 | Inhibition of 1 out of 7 clinical isolates | [9] |

Experimental Protocol: BKV Replication Inhibition Assay

-

Cell Culture and Infection: Culture Vero or HEL cells in 96-well plates. Infect the cells with a known titer of BKV.

-

Drug Treatment: After a 2-hour incubation with the virus, add different non-cytotoxic concentrations of ciprofloxacin (e.g., 31.25, 62.5, 125 µg/mL) to the culture medium.[8]

-

Incubation: Incubate the plates for a period sufficient for viral replication (e.g., several days).

-

DNA Extraction and Quantification: Extract total DNA from the cells and quantify the BKV DNA copy number using real-time PCR with primers and probes specific for the BKV genome.

-

Data Analysis: Compare the viral DNA copy numbers in the ciprofloxacin-treated wells to the untreated virus control wells to determine the reduction in viral replication.

Mechanism of Action and Workflow Visualization

Caption: Mechanism of ciprofloxacin's anti-BKV activity.

Novel Drug Delivery Systems

To enhance the therapeutic efficacy and overcome limitations such as poor solubility and potential toxicity of ciprofloxacin, novel drug delivery systems are being explored. These include nanoparticle-based carriers and polymer-drug conjugates.

Ciprofloxacin-Loaded Gold Nanoparticles (CIP-AuNPs)

-

Synthesis: CIP-AuNPs can be synthesized by a chemical reduction method where chloroauric acid is reduced in the presence of a reducing agent (e.g., sodium citrate) and then mixed with a ciprofloxacin solution.[10][11]

-

Characterization:

-

UV-Vis Spectroscopy: To confirm the formation of AuNPs by observing the surface plasmon resonance peak (typically around 520-530 nm).

-

Dynamic Light Scattering (DLS): To determine the particle size and size distribution.

-

Zeta Potential Analysis: To assess the surface charge and stability of the nanoparticles.

-

Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the loading of ciprofloxacin onto the gold nanoparticles.

-

The release of ciprofloxacin from AuNPs can be studied using a dialysis method. The CIP-AuNP dispersion is placed in a dialysis bag and immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4). Aliquots of the release medium are collected at different time intervals and the concentration of released ciprofloxacin is determined by UV-Vis spectrophotometry.[11]

Chitosan-Based Extended-Release Systems

Ciprofloxacin can be conjugated to chitosan, a biocompatible and biodegradable polymer, through its carboxylic acid group and the primary amino groups of chitosan. The conjugation can be facilitated by using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), potentially enhanced by ultrasound.[12][13][14][15]

| System | Drug Loading (%) | Encapsulation Efficiency (%) | Release Profile | Reference |

| Ciprofloxacin-loaded Chitosan SANPs | High | High | Extended release over 20 hours | [12][13][14][15] |

-

Preparation of Release Medium: Prepare a release medium, such as phosphate-buffered saline (PBS) at pH 7.4.

-

Sample Preparation: Disperse a known amount of the ciprofloxacin-chitosan nanoparticles in the release medium.

-

Incubation: Incubate the dispersion at 37°C with continuous stirring.

-

Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain a constant volume.

-

Quantification: Determine the concentration of ciprofloxacin in the collected samples using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

-

Data Analysis: Calculate the cumulative percentage of drug released over time.

Workflow Visualization

Caption: Workflow for novel ciprofloxacin delivery systems.

Conclusion

The preliminary studies highlighted in this technical guide underscore the significant potential of ciprofloxacin and its derivatives beyond their established role as antibiotics. The demonstrated anticancer, anti-inflammatory, and antiviral activities, coupled with advancements in novel drug delivery systems, open up exciting avenues for drug repurposing and development. While the findings are promising, it is crucial to acknowledge that the majority of the data is from in vitro studies. Further in-depth preclinical and clinical investigations are warranted to validate these novel applications and translate these findings into effective therapeutic strategies for a range of diseases. This guide serves as a foundational resource for researchers and drug development professionals to build upon in their exploration of the expanding therapeutic landscape of ciprofloxacin.

References

- 1. Ciprofloxacin-mediated induction of S-phase cell cycle arrest and apoptosis in COLO829 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents [mdpi.com]

- 4. Ciprofloxacin and levofloxacin attenuate microglia inflammatory response via TLR4/NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ciprofloxacin and levofloxacin attenuate microglia inflammatory response via TLR4/NF-kB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azithromycin and ciprofloxacin inhibit interleukin-8 secretion without disrupting human sinonasal epithelial integrity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antiviral activity of ciprofloxacin on BK virus in an in vitro culture – pilot study [jpccr.eu]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Ciprofloxacin-Loaded Gold Nanoparticles against Antimicrobial Resistance: An In Vivo Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chitosan-Based Ciprofloxacin Extended Release Systems: Combined Synthetic and Pharmacological (In Vitro and In Vivo) Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Chitosan-Based Ciprofloxacin Extended Release Systems: Combined Synthetic and Pharmacological (In Vitro and In Vivo) Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ciprofloxacin Minimum Inhibitory Concentration (MIC) Determination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] Accurate MIC determination is crucial for surveillance studies, guiding therapeutic choices, and in the development of new antimicrobial agents.

This document outlines three standard methods for MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test). The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4]

Data Presentation: Ciprofloxacin MIC Values

The following table summarizes typical ciprofloxacin MIC ranges for common bacterial pathogens. These values are for reference and can vary based on the bacterial strain and the presence of resistance mechanisms.

| Bacterial Species | Ciprofloxacin MIC Range (µg/mL) | Notes |

| Escherichia coli | ≤1 (Susceptible), 2 (Intermediate), ≥4 (Resistant)[5] | Resistance is common in clinical isolates. |

| Staphylococcus aureus | 0.6[6] | |

| Pseudomonas aeruginosa | 0.15[6] | Can develop resistance during therapy. |

| Salmonella enterica | Intermediate range: 0.12 to 0.5[7] | Pefloxacin disk diffusion can be a surrogate test.[3][8] |

| Enterobacteriaceae | 0.5 - 1.0 (challenging isolates near breakpoint)[9][10] | Breakpoints have been revised by CLSI.[10] |

| Acinetobacter spp. | ≤0.001 (Susceptible), >1 (Resistant) per EUCAST v12.0[11] |

Experimental Protocols

Broth Microdilution Method

This method involves testing the susceptibility of microorganisms to ciprofloxacin in a liquid medium in 96-well microtiter plates.[12] It is one of the most common methods for MIC determination.[12]

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Ciprofloxacin stock solution

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile diluents (e.g., saline or broth)

-

Incubator (35 ± 1°C)

-

Plate reader or visual inspection mirror

Procedure:

-

Prepare Ciprofloxacin Dilutions:

-

Create a serial two-fold dilution of ciprofloxacin in CAMHB across the wells of the microtiter plate.[2] The final volume in each well should be 50 µL (or 100 µL depending on the protocol). Commercial pre-prepared plates are also available.[2]

-

The concentration range should typically span from 0.004 to 8 µg/mL for Enterobacteriaceae and Pseudomonas aeruginosa.[11]

-

Include a growth control well (broth with inoculum, no antibiotic) and a sterility control well (broth only).[13]

-

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 hour) culture, pick 4-5 colonies and suspend them in a sterile diluent.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14] This can be verified using a densitometer.[1]

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[1]

-

-

Inoculation:

-

Within 15-30 minutes of preparation, add the standardized inoculum to each well of the microtiter plate.[1]

-

-

Incubation:

-

Incubate the plates at 35 ± 1°C for 16-20 hours in ambient air.[12]

-

-

Reading Results:

Broth Microdilution Workflow

Agar Dilution Method

Considered a reference method, agar dilution involves incorporating ciprofloxacin into an agar medium, which is then inoculated with the test organism.[15][16]

Materials:

-

Mueller-Hinton Agar (MHA)

-

Ciprofloxacin stock solution

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile petri dishes

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35 ± 1°C)

Procedure:

-

Prepare Ciprofloxacin-Containing Agar Plates:

-

Prepare a series of two-fold dilutions of ciprofloxacin.

-

Add 1 mL of each antibiotic dilution to 19 mL of molten MHA (at 45-50°C) to create a series of agar plates with varying ciprofloxacin concentrations.[1]

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a growth control plate with no antibiotic.

-

-

Prepare Bacterial Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.[15]

-

-

Inoculation:

-

Spot the standardized inoculum onto the surface of each agar plate. Allow the spots to dry before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35 ± 1°C for 16-20 hours.[15]

-

-

Reading Results:

Agar Dilution Workflow

Gradient Diffusion (E-test) Method

The E-test is a commercially available method that utilizes a plastic strip with a predefined gradient of ciprofloxacin.[17]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Ciprofloxacin E-test strips

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile cotton swabs

-